Carbamic acid, (4-methylphenyl)-, phenyl ester
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Overview
Description
Carbamic acid, (4-methylphenyl)-, phenyl ester is an organic compound with the molecular formula C14H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a phenyl group and a 4-methylphenyl group. This compound is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-methylphenyl)-, phenyl ester can be synthesized through the reaction of phenyl isocyanate with 4-methylphenol. The reaction typically occurs in the presence of a catalyst such as a base (e.g., triethylamine) and under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and the use of high-purity reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-methylphenyl)-, phenyl ester undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester into amines or other reduced forms.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamates, amines, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (4-methylphenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which carbamic acid, (4-methylphenyl)-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that interact with specific pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a 4-methylphenyl group.
Carbamic acid, 4-methylphenyl, methyl ester: Similar to the target compound but with a methyl ester group.
Uniqueness
Carbamic acid, (4-methylphenyl)-, phenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
phenyl N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-9-12(10-8-11)15-14(16)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIYWVYRBQPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401496 |
Source
|
Record name | Carbamic acid, (4-methylphenyl)-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33275-26-2 |
Source
|
Record name | Carbamic acid, (4-methylphenyl)-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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